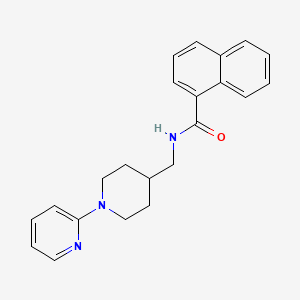

![molecular formula C10H12ClN3O B2983510 Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride CAS No. 2253632-90-3](/img/structure/B2983510.png)

Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Synthesis Analysis

Spirocyclic compounds have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . Many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

Spiro compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have been used in the synthesis of amino acids, alkaloids, and toxoids .Physical And Chemical Properties Analysis

Spiro compounds are typically organic compounds that present a twisted structure of two or more rings . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Researchers have developed novel synthetic routes to create various spiro compounds, including spiro oxazolidinediones and spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s. These methods often involve cascade reactions, microwave-assisted approaches, and catalyst-free, multicomponent syntheses, highlighting the chemical versatility and potential for creating complex structures efficiently (Zhou et al., 2022), (Maloo et al., 2016).

Biological Activities and Pharmacological Applications

Several studies have focused on evaluating the biological activities of spiro compounds, including their roles as aldose reductase inhibitors, substance P inhibitors, and antibacterial agents. These activities suggest potential therapeutic applications in treating conditions such as diabetes complications, pain management, and bacterial infections (Malamas & Hohman, 1994), (Barrow & Sun, 1994).

Exploration of Chemical Properties

Research has also been directed towards understanding the chemical properties of spiro compounds, such as their photo- and thermochromic properties, reaction mechanisms, and regioselectivity in various chemical reactions. These studies contribute to a deeper understanding of the reactivity and potential applications of spiro compounds in materials science and synthetic chemistry (Komissarov et al., 1997).

Antioxidant Studies

Spiro compounds have been evaluated for their antioxidant activities, with some showing promising results in scavenging free radicals. This opens up possibilities for their use in developing treatments or supplements to combat oxidative stress-related diseases (Patel et al., 2022).

Wirkmechanismus

Target of Action

Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride, also known as EN300-6730281, is a complex compound with a unique structure. The primary targets of this compound are currently unknown. Spiro heterocycles, a class of compounds to which en300-6730281 belongs, have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

It’s known that the inherent rigidity of spirocyclic compounds, such as en300-6730281, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that EN300-6730281 may interact with its targets in a highly specific manner.

Biochemical Pathways

Spiro[azetidine-2,3’-indole]-2’,4(1’h)-dione derivatives, which are structurally similar to en300-6730281, have shown antibacterial and antifungal activities . This suggests that EN300-6730281 may affect pathways related to bacterial and fungal growth and proliferation.

Result of Action

Given the antibacterial and antifungal activities of structurally similar compounds , it is possible that EN300-6730281 may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c14-9-7-3-1-2-4-8(7)12-10(13-9)5-11-6-10;/h1-4,11-12H,5-6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLPFAHTUAKRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)NC3=CC=CC=C3C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)

![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)